4-Amino-3-fluorophenylacetic acid
Overview
Description
4-Amino-3-fluorophenylacetic acid is an organic compound with the molecular formula C8H8FNO2. It is characterized by the presence of an amino group at the fourth position and a fluorine atom at the third position on the phenyl ring, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluorophenylacetic acid typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.
Reduction: The nitro group in 4-fluoro-3-nitroaniline is reduced to an amino group, yielding 4-amino-3-fluoroaniline.
Acetylation: The final step involves the acetylation of 4-amino-3-fluoroaniline with chloroacetic acid to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: 4-Nitro-3-fluorophenylacetic acid.
Reduction: 4-Amino-3-fluorophenylethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-fluorophenylacetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluorophenylacetic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
- 4-Amino-2-fluorophenylacetic acid
- 4-Amino-3-chlorophenylacetic acid
- 4-Amino-3-bromophenylacetic acid
Comparison: 4-Amino-3-fluorophenylacetic acid is unique due to the presence of the fluorine atom at the third position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro and bromo analogs. Additionally, the fluorine atom can enhance the compound’s biological activity by improving its interaction with target proteins .
Properties
IUPAC Name |
2-(4-amino-3-fluorophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUDZUAACDPSAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380865 | |
Record name | 4-Amino-3-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503315-77-3 | |
Record name | 4-Amino-3-fluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503315-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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